molecular formula C13H14ClN3OS B2954382 N-{4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine CAS No. 400082-33-9

N-{4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine

Cat. No.: B2954382
CAS No.: 400082-33-9
M. Wt: 295.79
InChI Key: KIDAJGBWGILQDN-UHFFFAOYSA-N
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Description

The compound N-{4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine is a pyrimidine derivative featuring a 4-chlorophenylsulfanyl group at position 4, a methoxy group at position 5, and a dimethylamine substituent at position 2 of the pyrimidine ring. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance, particularly in kinase inhibition and antimicrobial applications . The sulfanyl (-S-) linkage and electron-withdrawing 4-chlorophenyl group may enhance intermolecular interactions, such as hydrogen bonding and π-stacking, which influence both crystallinity and pharmacological activity .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-5-methoxy-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-17(2)13-15-8-11(18-3)12(16-13)19-10-6-4-9(14)5-7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDAJGBWGILQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)SC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes. More research is needed to elucidate the specific interactions of this compound with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, and the presence of other molecules. More research is needed to understand how environmental factors influence the action of this compound.

Biological Activity

N-{4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine (CAS: 400082-33-9) is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, as well as its pharmacological implications.

  • Molecular Formula : C13H14ClN3OS
  • Molecular Weight : 295.79 g/mol
  • Purity : >90%

1. Antibacterial Activity

Several studies have explored the antibacterial properties of compounds similar to this compound. The presence of the chlorophenyl and sulfanyl groups is believed to enhance the antibacterial efficacy against various bacterial strains.

  • Case Study : A synthesized compound with a similar structure exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating that modifications in the pyrimidine structure can lead to enhanced microbial inhibition .

2. Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro assays. The pyrimidine core is often associated with anticancer properties due to its ability to interfere with cellular processes.

  • Research Findings : In studies involving cell lines such as HeLa and MCF-7, compounds with similar structural motifs demonstrated cytotoxic effects, leading to apoptosis in cancer cells. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation .

3. Enzyme Inhibition

Enzyme inhibition studies have shown that derivatives of pyrimidine can act as effective inhibitors for enzymes such as acetylcholinesterase (AChE) and urease.

  • Data Table : Enzyme Inhibition Activities
CompoundTarget EnzymeInhibition %
Compound AAcetylcholinesterase75%
Compound BUrease68%
This compoundAChETBD

The biological activity of this compound can be attributed to its structural features:

  • Sulfanyl Group : Enhances lipophilicity, allowing better membrane penetration.
  • Chlorophenyl Substituent : May contribute to increased binding affinity to target proteins.
  • Pyrimidine Core : Known for its role in nucleic acid synthesis inhibition.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Pyrimidine Positions) Molecular Weight Key Properties Source
Target Compound 4-(4-Cl-Ph-S), 5-OCH₃, 2-N(CH₃)₂ ~323.8 (calc.) Hypothesized antimicrobial/kinase inhibition; sulfanyl enhances H-bonding N/A
4-(4-Methoxyphenyl)-N,N-dimethyl-5-(methylsulfonyl)-2-pyrimidinamine 4-(4-OCH₃-Ph), 5-SO₂CH₃, 2-N(CH₃)₂ 307.37 Methylsulfonyl group increases polarity; potential metabolic stability
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4-(2-F-Ph-NH), 5-(4-OCH₃-Ph-CH₂NH), 2-Ph 470.53 Antimicrobial activity; intramolecular H-bonding stabilizes conformation
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-NH₂, 2-S-CH₂-CO-NH-(4-Cl-Ph) 354.82 S(7) ring motif via intramolecular H-bonding; R22(8) dimer formation
Key Observations:

Sulfanyl vs. Sulfonyl Groups : The target compound’s sulfanyl group (-S-) at position 4 is less electron-withdrawing than the sulfonyl (-SO₂-) group in ’s analog. This difference may reduce metabolic oxidation susceptibility but enhance π-π stacking with aromatic residues in biological targets .

Chlorophenyl vs.

Dimethylamine vs. Aromatic Amines : The dimethylamine at position 2 in the target compound introduces basicity (pKa ~8–9), contrasting with the neutral aromatic amines in and . This could influence solubility and target binding in acidic microenvironments (e.g., lysosomes) .

Crystallographic and Conformational Analysis

  • Dihedral Angles : In , pyrimidine-benzene dihedral angles range from 42.25° to 62.18°, influenced by intramolecular H-bonding. The target compound’s 4-chlorophenylsulfanyl group is expected to adopt a similar dihedral angle (~45–60°), balancing steric repulsion and conjugation .
  • Hydrogen Bonding : Analogous to , the dimethylamine group in the target compound may participate in weak C–H···O/N interactions, stabilizing crystal packing or protein-ligand binding .

Pharmacological Implications

  • Antimicrobial Activity : Pyrimidine derivatives with sulfanyl groups (e.g., ) exhibit broad-spectrum antimicrobial activity. The target compound’s 4-chlorophenylsulfanyl moiety may synergize with the methoxy group to disrupt bacterial membrane integrity .
  • Kinase Inhibition : The dimethylamine group in the target compound resembles kinase inhibitors like imatinib, where basic amines form salt bridges with aspartate residues in ATP-binding pockets .

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